molecular formula C18H13N3O2 B2668585 3-cyano-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034339-56-3

3-cyano-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2668585
CAS RN: 2034339-56-3
M. Wt: 303.321
InChI Key: ADPUOGHQRNJZEO-UHFFFAOYSA-N
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Description

3-cyano-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a novel compound that has attracted the attention of scientists due to its potential applications in various fields. This compound is known to possess significant biological activities, including anticancer, antifungal, and antiviral properties. The synthesis of this compound is relatively straightforward, and it can be obtained through several methods.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of cyano derivatives of furo[2,3-b]-, -[2,3-c]-, and -[3,2-c]pyridine and their conversion into derivatives with additional carbon-substituents have been detailed, showcasing methodologies that could be relevant for the synthesis of 3-cyano-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide. This research indicates moderate to excellent yields in the synthesis process, highlighting the efficiency of the methods used (Shiotani & Taniguchi, 1997).

  • Another study focused on the cyanation, chlorination, and nitration of furo[3,2‐b]pyridine N‐oxide, which is closely related to the compound of interest. The transformations of these derivatives into carboxamide, carboxylic acid, and other functional groups demonstrate the versatility of such compounds in synthetic chemistry (Shiotani & Taniguchi, 1996).

Photocycloaddition Reactions

  • Research on the photochemical reactions of bis-aromatic systems, specifically pyridine with furan, led to the formation of novel adducts. These findings could inform applications of this compound in materials science or photophysics due to the unique behavior of these compounds under light exposure (Sakamoto et al., 1999).

Sensing and Detection Applications

  • A study on N-(cyano(naphthalen-1-yl)methyl)benzamides, which shares a functional group similarity with the compound , revealed its application in colorimetric sensing of fluoride anions. This suggests potential for this compound in the development of sensors or detectors for environmental or biological analytes (Younes et al., 2020).

Heterocyclic Compounds Synthesis

  • The synthesis and cyclization of 3-amino-4-(1-amino-2-cyanovinyl)furazans highlight the potential of cyano and furan-containing compounds in generating polyfunctional enaminonitriles. These precursors serve in synthesizing various heterocyclic compounds, indicating the broad utility of this compound in heterocyclic chemistry (Strizhenko et al., 2020).

properties

IUPAC Name

3-cyano-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c19-9-13-3-1-4-15(7-13)18(22)21-11-14-8-16(12-20-10-14)17-5-2-6-23-17/h1-8,10,12H,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPUOGHQRNJZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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